Cas no 2271302-83-9 (Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl-)

Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl-, is a sterically hindered phosphorane derivative characterized by its robust tricyclohexyl and tert-butyl-substituted phosphinoethylidene framework. This structure imparts exceptional stability and electron-donating properties, making it valuable in organometallic catalysis and ligand design. The bulky substituents enhance steric protection, reducing unwanted side reactions while promoting selective metal coordination. Its high thermal and oxidative stability further suits demanding synthetic applications, such as cross-coupling reactions and olefin polymerization. The compound’s well-defined geometry and strong σ-donor capability contribute to efficient catalyst performance, particularly in systems requiring precise steric and electronic tuning.
Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl- structure
2271302-83-9 structure
Product Name:Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl-
CAS No:2271302-83-9
MF:C28H54P2
MW:452.675890445709
CID:5204067
PubChem ID:171371528
Update Time:2025-06-24

Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl-
    • trYPhos?
    • 2271302-83-9
    • trYPhostrade mark
    • Inchi: 1S/C28H54P2/c1-23(29(27(2,3)4)28(5,6)7)30(24-17-11-8-12-18-24,25-19-13-9-14-20-25)26-21-15-10-16-22-26/h24-26H,8-22H2,1-7H3
    • InChI Key: TYHSTNKVOIFVOF-UHFFFAOYSA-N
    • SMILES: P(=C(P(C(C)(C)C)C(C)(C)C)C)(C1CCCCC1)(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 452.37007572g/mol
  • Monoisotopic Mass: 452.37007572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 0Ų

Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl- Pricemore >>

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Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl- Related Literature

Additional information on Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl-

Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl (CAS No. 2271302-83-9): A Comprehensive Overview

Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl, identified by its CAS number 2271302-83-9, is a sophisticated organophosphorus compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of phosphorus-containing heterocycles, which are widely recognized for their diverse applications in catalysis, materials science, and medicinal chemistry. The unique structural features of this phosphorane derivative make it a promising candidate for various synthetic and functional applications.

The molecular structure of Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl consists of a central phosphorus atom coordinated to two bulky bis(1,1-dimethylethyl)phosphino groups and an ethylidene bridge that connects to a tricyclohexyl moiety. This arrangement imparts exceptional steric stability and electronic properties, making it an attractive scaffold for designing novel catalysts and ligands. The tricyclohexyl group further enhances the compound's solubility and reactivity in organic solvents, facilitating its use in complex synthetic transformations.

In recent years, there has been a surge in research focused on the development of novel organophosphorus compounds with potential applications in pharmaceuticals. The study of phosphoranes has been particularly intriguing due to their ability to mimic natural phosphate esters and play a crucial role in enzyme inhibition and molecular recognition processes. For instance, derivatives of Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl have been explored as inhibitors of phosphodiesterases, which are enzymes involved in various metabolic pathways.

One of the most compelling aspects of this compound is its utility as a ligand in transition metal catalysis. The bulky phosphino groups provide excellent chelating properties, allowing the compound to stabilize metal centers effectively. This has led to its use in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it serves as an efficient catalyst ligand. The tricyclohexyl substituent further enhances the ligand's stability towards oxidative degradation, making it suitable for long-duration reactions under mild conditions.

The pharmaceutical potential of Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl has also been investigated in the context of drug discovery. Researchers have leveraged its structural motif to design molecules that interact with biological targets such as kinases and proteases. Preliminary studies suggest that certain derivatives exhibit inhibitory activity against these targets, which could lead to the development of novel therapeutic agents. The compound's ability to mimic natural phosphate groups makes it particularly interesting for designing molecules that can modulate enzyme activity without causing off-target effects.

The synthesis of Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed coupling reactions and directed ortho-metalation strategies have enabled chemists to construct the desired framework efficiently. These advancements have not only facilitated the preparation of this compound but also opened up new avenues for exploring its derivatives with tailored properties.

In conclusion, Phosphorane, [1-[bis(1,1-dimethylethyl)phosphino]ethylidene]tricyclohexyl (CAS No. 2271302-83-9) is a versatile organophosphorus compound with significant potential in both catalysis and pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel catalysts and ligands, while its ability to mimic natural phosphate esters positions it as a valuable tool in drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of organophosphorus chemistry in the coming years.

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